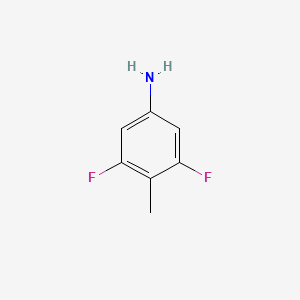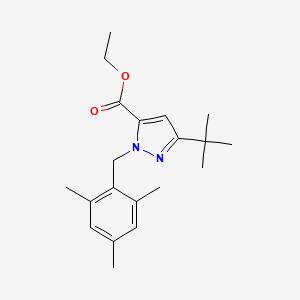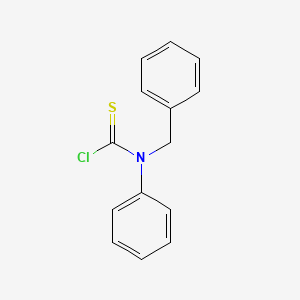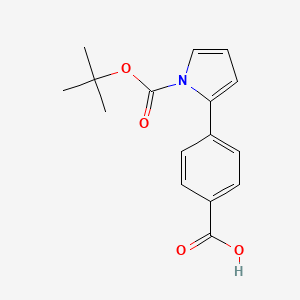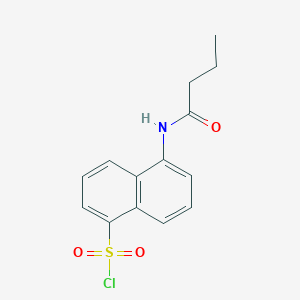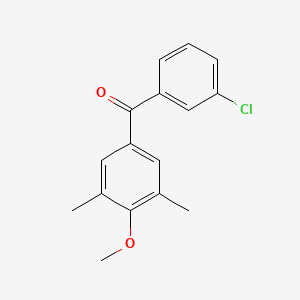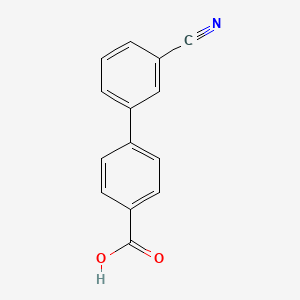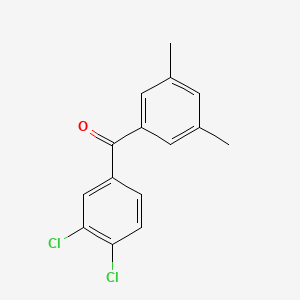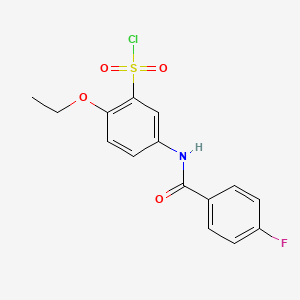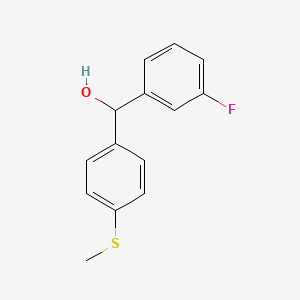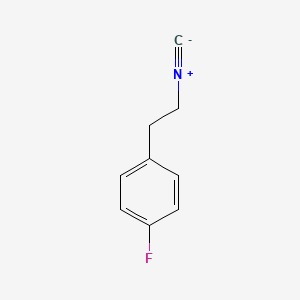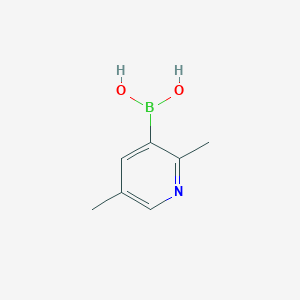
(2,5-dimethylpyridin-3-yl)boronic Acid
説明
(2,5-Dimethylpyridin-3-yl)boronic acid, also known as 2,5-DMPB, is a versatile organic compound that is widely used in various fields of scientific research. It is a boronic acid derivative in which two methyl groups are attached to the pyridine ring. 2,5-DMPB has been extensively studied due to its unique properties, which make it a valuable tool for a variety of applications.
科学的研究の応用
Adsorption Studies and Catalysis :
- Miyata and Moffat (1980) investigated the adsorption of pyridine derivatives, including 2,6-dimethylpyridine, on stoichiometric and nonstoichiometric boron phosphate. This study has implications for understanding the interaction of boronic acid derivatives with different surface sites, which is important in catalysis and material science applications (Miyata & Moffat, 1980).
Synthesis and Chemical Reactions :
- Pomarański et al. (2019) explored Suzuki–Miyaura cross-coupling reactions using derivatives of dimethylpyridine and boronic acids. The study focused on regioselective and atropselective synthesis, contributing to the development of new pyridine derivatives, which can be useful in synthetic chemistry and drug design (Pomarański et al., 2019).
Boronic Acid Catalysis in Organic Chemistry :
- Hashimoto, Gálvez, and Maruoka (2015) described a boronic acid catalysis method for the aza-Michael addition of hydroxamic acid to quinone imine ketals. This finding is significant for the synthesis of densely functionalized cyclohexanes, highlighting the versatility of boronic acids in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).
Applications in Sensing Technologies :
- Wade and Gabbaï (2009) developed pyridinium boranes for colorimetric sensing of fluoride ions. This research has implications for the development of novel sensing materials for environmental and biological applications (Wade & Gabbaï, 2009).
- Huang et al. (2012) reviewed the progress of boronic acid sensors, including applications in detecting carbohydrates, dopamine, fluoride, and other bioactive substances. This highlights the role of boronic acids in the development of fluorescent sensors for biomedical and environmental monitoring (Huang et al., 2012).
Biomedical Applications :
- Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid-containing polymers, emphasizing their use in HIV, obesity, diabetes, and cancer treatment. This article underscores the potential of boronic acid derivatives in creating novel biomaterials for medical applications (Cambre & Sumerlin, 2011).
特性
IUPAC Name |
(2,5-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKPXQJBGSLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376732 | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethylpyridin-3-yl)boronic Acid | |
CAS RN |
1029654-18-9 | |
| Record name | B-(2,5-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)
